2'-Bromo-2-(3-fluorophenyl)acetophenone
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Overview
Description
Mechanism of Action
- The bromination reaction of carbonyl compounds, including acetophenones, is a significant topic in organic chemistry .
- The rate-determining step for this reaction involves the enol form of the compound .
- Under acidic conditions, the acetophenone derivative protonates, leading to the formation of an enolate product .
Biochemical Pathways
Its potential applications in pharmaceuticals, pesticides, and other chemicals warrant exploration . . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination of 2-(3-fluorophenyl)acetophenone using a halogenating agent such as dibromohydantoin . The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of 2’-Bromo-2-(3-fluorophenyl)acetophenone may involve large-scale bromination reactions using similar halogenating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-2-(3-fluorophenyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2’-Bromo-2-(3-fluorophenyl)acetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-Bromo-2-(3-fluorophenyl)acetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable compound in synthetic organic chemistry and various research applications .
Biological Activity
2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS No. 898784-67-3) is an organic compound notable for its unique chemical structure, which includes both bromine and fluorine substituents on a phenyl ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of various heterocyclic compounds that exhibit diverse pharmacological properties.
- Molecular Formula : C14H10BrFO
- Molecular Weight : 293.14 g/mol
- Appearance : Yellow oil at room temperature
The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and its ability to interact with biological targets, including enzymes and receptors.
Synthesis and Derivatives
This compound can be synthesized through the bromination of 2-(3-fluorophenyl)acetophenone. This reaction typically involves bromine or brominating agents in solvents such as acetic acid or dichloromethane. The compound serves as a precursor for various derivatives, including thiazole and pyrazine compounds, which are known for their biological activities.
Enzyme Inhibition
Research indicates that this compound may exhibit significant enzyme inhibition properties. The structural features of the compound allow it to interact strongly with specific amino acid residues in proteins, leading to potential applications in drug development targeting various diseases.
- Enzyme Targeting : The compound's halogen substituents facilitate interactions that may inhibit enzymes involved in cancer progression and other pathological conditions.
Case Studies
-
Thiazole Derivatives : The reaction of this compound with thiourea yields thiazole derivatives, which have shown potential as anti-cancer agents due to their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9. These derivatives demonstrated improved selectivity against cancer cells compared to normal fibroblasts.
Compound IC50 (nM) Selectivity Index Thiazole Derivative 1 74.4 23.3 Thiazole Derivative 2 268 <1 - Pyrazine Derivatives : When reacted with ortho-phenylenediamine, the compound forms pyrazine derivatives that exhibit phosphorescent properties and potential applications in optoelectronics. Their biological activity is still under investigation but suggests possible therapeutic uses.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
2-Bromo-2-fluoroacetophenone | Bromine and fluorine at different positions | Different substitution pattern influences reactivity |
3-Bromo-2-(2-fluorophenyl)acetophenone | Similar structure but different phenyl substitution | Variations in biological activity and reactivity |
2-Bromo-4'-fluoroacetophenone | Bromine and fluorine at different positions | Unique electronic properties due to position change |
The distinct substitution pattern of this compound significantly influences its reactivity and interactions with biological targets compared to other compounds.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUDGMKKHTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642342 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-67-3 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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